(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-18(21,16-10-14-4-2-3-5-15(14)23-16)12-19-17(20)7-6-13-8-9-22-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMLKBVXVKWGAH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Synthesis
The 2-(benzofuran-2-yl)-2-hydroxypropylamine intermediate is synthesized via a multi-step sequence starting from 2-hydroxybenzonitrile and 2-bromoacetophenone under basic conditions. Cyclization occurs through nucleophilic aromatic substitution, forming the benzofuran ring. Subsequent reduction and hydroxylation yield the hydroxypropylamine side chain.
Key reaction parameters:
Acryloyl Chloride Preparation
3-(Furan-3-yl)acryloyl chloride is synthesized from 3-(furan-3-yl)acrylic acid using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction is conducted under nitrogen at 0–5°C to minimize side reactions.
Amide Bond Formation: Critical Step Analysis
Coupling Reaction Mechanism
The final step involves nucleophilic acyl substitution between 2-(benzofuran-2-yl)-2-hydroxypropylamine and 3-(furan-3-yl)acryloyl chloride. The reaction proceeds in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base to scavenge HCl.
Optimized conditions :
Stereochemical Control
The (E)-configuration of the acrylamide double bond is ensured by:
- Low-temperature reaction : Minimizes thermal isomerization.
- Inert atmosphere : Prevents oxidative degradation.
Purification and Characterization
Isolation Protocols
Spectroscopic Validation
Table 1: Key spectroscopic data for (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
Alternative Synthesis Pathways
Solid-Phase Synthesis
Immobilized reagents (e.g., polymer-supported carbodiimides) enable stepwise assembly of the acrylamide backbone. This approach minimizes purification steps but requires specialized equipment.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is studied for its potential biological activities. It has shown promise in inhibiting the growth of certain bacteria and viruses.
Medicine: The compound has been investigated for its medicinal properties, particularly its anti-tumor and antioxidant activities. It is being explored as a potential therapeutic agent for various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide exerts its effects involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, leading to the inhibition of their activity. This results in the modulation of various biological pathways, contributing to its biological and medicinal properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Furan vs. Benzofuran Substitutions
- Compound (E)-N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide () Key Differences: Replaces benzofuran with thiophene and furan-2-yl groups. The molecular weight (329.4 g/mol) is lower than the target compound due to the absence of benzofuran’s bicyclic structure. Synthesis: Not detailed, but structural simplicity may simplify synthesis compared to benzofuran-containing analogs .
- Compound (E)-3-(Furan-3-yl)-N-methyl-N-((4aR,6S,8aR*)-2-(phenylsulfonyl)decahydroisoquinolin-6-yl)acrylamide () Key Differences: Incorporates a phenylsulfonyl-decahydroisoquinoline group instead of benzofuran. Impact: The rigid decahydroisoquinoline scaffold may improve target selectivity but reduce solubility due to increased hydrophobicity. The furan-3-yl group is retained, suggesting shared electronic properties with the target compound .
(b) Functional Group Modifications
- Compound (E)-3-(5-Chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide () Key Differences: Substituted with a cyano group and 4-methoxybenzyl amine. The methoxybenzyl group may improve blood-brain barrier penetration compared to the target’s hydroxypropyl linker .
- Compound (E)-N-(3-(3-(2-Amino-2-oxoethyl)phenoxy)-2-hydroxypropyl)-N-isopropyl-3-(3-phenoxyphenyl)acrylamide () Key Differences: Features a phenoxy-phenyl substituent and a 2-amino-2-oxoethyl group. Impact: The additional phenoxy groups and amide functionality may enhance binding to hydrophobic pockets in proteins but reduce solubility. Elemental analysis (C: 76.79%, H: 7.06%, N: 3.78%) aligns with expected values for such derivatives .
Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide represents a class of compounds that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 318.36 g/mol
The compound features a benzofuran moiety, which is known for various biological activities, including antimicrobial and anticancer effects. The presence of hydroxyl and furan groups enhances its potential interactions with biological targets.
Anticancer Activity
Research has shown that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can inhibit the growth of various cancer cell lines. A notable study reported the synthesis of related benzofuran derivatives that demonstrated promising antiproliferative activities against human cancer cell lines, including HeLa and MDA-MB-231 cells, with IC50 values in the low nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 180 |
| CA-4 | MDA-MB-231 | 3100 |
| 6a | A549 | 370 |
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. A review highlighted that compounds containing the benzofuran structure exhibit effective activity against Mycobacterium tuberculosis and other bacterial strains. For example, several derivatives demonstrated MIC values ranging from 0.78 to 6.25 μg/mL against various bacterial strains .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 6-Benzofurylpurine | M. tuberculosis H37Rv | <0.60 |
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Various strains | 3.12 |
The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is believed that the compound may exert its effects through:
- Inhibition of Cell Proliferation : Compounds similar to this acrylamide have been shown to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Research indicates that certain benzofuran derivatives can activate apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential enzymes are proposed pathways for antimicrobial action.
Case Studies
- Study on Anticancer Properties :
- Antimycobacterial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
